molecular formula C11H18O4 B12614850 Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate CAS No. 918442-17-8

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate

Cat. No.: B12614850
CAS No.: 918442-17-8
M. Wt: 214.26 g/mol
InChI Key: JFYGRLCBGRMTMW-VIFPVBQESA-N
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Description

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions usually involve room temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate exerts its effects involves its interaction with specific molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is unique due to its specific structural features, including the presence of both ester and hydroxyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Biological Activity

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate, also known as an ester compound, has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and enzymatic studies. This article delves into its biological activity, synthesis methods, and relevant research findings.

Before discussing its biological activity, it is essential to understand the chemical properties of this compound:

PropertyValue
CAS No. 918442-17-8
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name This compound
InChI Key JFYGRLCBGRMTMW-VIFPVBQESA-N

Synthesis Methods

The synthesis of this compound typically involves esterification reactions. One common method includes:

  • Steglich Esterification : Utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Industrial Production : Larger-scale production may employ continuous flow reactors to enhance efficiency and yield, followed by purification methods like high-performance liquid chromatography (HPLC) to ensure product purity.

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyl and ester groups. These functional groups enable the compound to engage in hydrogen bonding and interact with various enzymes and receptors, modulating biochemical pathways.

Research Findings

  • Enzyme-Catalyzed Reactions : The compound has been utilized in studies involving enzyme-catalyzed reactions, showcasing its role as a substrate or intermediate in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have demonstrated effectiveness against various pathogens.
  • Potential Applications in Drug Development : Due to its unique structure and reactivity, this compound may serve as a lead compound in drug discovery processes targeting specific diseases or conditions related to enzyme dysfunctions.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could act as an inhibitor or activator depending on the enzyme's nature and the reaction conditions used.

Case Study 2: Synthesis of Related Compounds

Another research initiative focused on synthesizing related compounds using this compound as an intermediate. The study highlighted the compound's versatility in creating derivatives with enhanced biological activity, paving the way for novel therapeutic agents.

Properties

CAS No.

918442-17-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate

InChI

InChI=1S/C11H18O4/c1-4-5-9(12)6-10(13)7-11(14)15-8(2)3/h4-5,8-9,12H,6-7H2,1-3H3/t9-/m0/s1

InChI Key

JFYGRLCBGRMTMW-VIFPVBQESA-N

Isomeric SMILES

CC=C[C@@H](CC(=O)CC(=O)OC(C)C)O

Canonical SMILES

CC=CC(CC(=O)CC(=O)OC(C)C)O

Origin of Product

United States

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